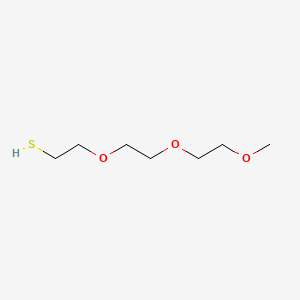

m-PEG3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol is a useful research compound. Its molecular formula is C7H16O3S and its molecular weight is 180.26. The purity is usually 95%.

BenchChem offers high-quality 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Application: Utilisé dans la délivrance de médicaments (par exemple, les interférons pégylés), le diagnostic et les produits biopharmaceutiques .

Pégylation des protéines

Conception d'hydrogel

Chimie click thiol-ène

Mécanisme D'action

Target of Action

The primary targets of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol, also known as m-PEG3-thiol, are proteins and other biomolecules with sulfhydryl (—SH) groups . The compound is used for modifying the surface of nanoparticles, especially for applications in the field of biomedicines .

Mode of Action

2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol interacts with its targets through a process called PEGylation . The maleimide groups at either end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . This interaction enhances the stability and functionality of the target molecules .

Biochemical Pathways

The PEGylation process affects various biochemical pathways. For instance, it has been shown to influence the NF-κB signaling pathway . In one study, upregulated miR-129-5p or downregulated PEG3 led to a reduction of the histological changes of liver cirrhosis and lowered the apoptosis rate, via downstream effects on the NF-κB signaling pathway .

Pharmacokinetics

The ADME properties of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol are crucial for its bioavailability. The compound is non-toxic and non-immunogenic, and it can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . It is also hydrophilic, which means it can increase the solubility of proteins and other biomolecules .

Result of Action

The molecular and cellular effects of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol’s action are significant. The compound can improve the endocytosis of PEGylated nanoparticles, enhancing their internalization into cells . It can also reduce myocardial injury, infarction size, alleviate myocardium remodeling and cardiac fibrosis, along with repressing cardiomyocyte apoptosis .

Action Environment

The action, efficacy, and stability of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol can be influenced by environmental factors. For instance, the pH value can affect the efficiency of PEGylation . PEGylation of gold nanorods at pH 2.3 and 9.9 resulted in better modification efficiency than under other pH conditions .

Analyse Biochimique

Biochemical Properties

m-PEG3-thiol plays a significant role in biochemical reactions. It is used for the process of PEGylation, which involves the covalent attachment or modification of surfaces, proteins, and other molecules with PEG-containing derivatives . The maleimide groups at either end of the this compound react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .

Cellular Effects

The cellular effects of this compound are primarily related to its role in PEGylation. By attaching to proteins and other biomolecules, this compound decreases aggregation and increases solubility . This can influence cell function by enhancing the stability and effectiveness of proteins and other molecules within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in PEGylation. The maleimide groups at either end of the this compound spacer react specifically and efficiently with reduced sulfhydryls, forming stable thioether bonds . This allows this compound to modify the properties of proteins and other molecules, enhancing their solubility and reducing aggregation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its role in PEGylation. Over time, the attachment of this compound to proteins and other molecules can enhance their stability, reducing degradation and potentially influencing long-term cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of PEGylation . This process involves the covalent attachment of PEG-containing derivatives, such as this compound, to proteins and other molecules . The exact enzymes or cofactors that this compound interacts with in this process are currently not well-characterized.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its hydrophilic nature, which is conferred by the PEG moiety . This could potentially influence its localization or accumulation within cells.

Subcellular Localization

Given its role in PEGylation, it is likely to be found wherever this process occurs within the cell

Activité Biologique

2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol, also known as TGME (CAS No. 31521-41-9), is a chemical compound with a complex ether-thiol structure that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its potential applications in medicine and toxicology.

Chemical Structure and Properties

The molecular formula of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol is C₅H₁₂O₂S. The compound features multiple ether linkages and a thiol group, which contribute to its chemical reactivity and biological interactions.

The biological activity of TGME is primarily attributed to its ability to interact with various biochemical pathways:

- Kinase Inhibition : Similar to other compounds with a pyrimidine core, TGME may function as a kinase inhibitor. Kinases are crucial in regulating cellular processes such as proliferation and survival, making TGME a candidate for cancer therapeutics.

- Antioxidant Activity : Thiols are known for their antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals .

Toxicological Profile

TGME exhibits low acute toxicity based on studies involving oral, dermal, and inhalation exposure:

- LD50 Values : The oral LD50 in rats is approximately 11,800 mg/kg, while the dermal LD50 in rabbits is about 7,400 mg/kg .

- Repeated Dose Toxicity : In a 13-week study, significant liver effects were observed at doses above 1,200 mg/kg/day, including hepatocellular hypertrophy and vacuolization .

Genotoxicity

In vitro and in vivo genotoxicity studies have shown that TGME does not induce genetic mutations at concentrations up to 5,000 µg/plate . This suggests that TGME may have a favorable safety profile for further biological applications.

Study on Hepatotoxicity

A study involving repeated oral administration of TGME to rats revealed dose-dependent liver changes. At 4,000 mg/kg/day, mild to moderate degeneration of seminiferous tubules was noted alongside increased liver weight . These findings underscore the importance of careful dosing in therapeutic contexts.

Antioxidant Studies

Research has indicated that compounds with thiol groups can scavenge free radicals effectively. A study demonstrated that TGME could reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide . This property could be leveraged in developing therapies for diseases associated with oxidative damage.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Toxicity Level |

|---|---|---|---|

| TGME | C₅H₁₂O₂S | Antioxidant, Kinase Inhibitor | Low |

| Similar Ether Compound | Varies | Antioxidant | Moderate |

| Thiol Derivative | Varies | Potentially High Reactivity | High |

Propriétés

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S/c1-8-2-3-9-4-5-10-6-7-11/h11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFFSDWRRLCKKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.